Pentifilina

Descripción general

Descripción

La pentifilina, también conocida como oxthis compound, es un derivado de la xantina utilizado principalmente como vasodilatador. Se emplea comúnmente en el tratamiento del dolor muscular en individuos con enfermedad arterial periférica. El compuesto es conocido por su capacidad para mejorar el flujo sanguíneo al disminuir la viscosidad de la sangre y mejorar la flexibilidad de los eritrocitos .

Aplicaciones Científicas De Investigación

La pentifilina tiene una amplia gama de aplicaciones de investigación científica:

Química: Se utiliza como un compuesto modelo en estudios de derivados de xantina y sus propiedades químicas.

Biología: La this compound se estudia por sus efectos en los procesos celulares, incluida la flexibilidad de los eritrocitos y la actividad de los leucocitos.

Medicina: El compuesto se utiliza para tratar afecciones como la claudicación intermitente, la nefropatía diabética y las úlceras venosas crónicas de las piernas. .

Mecanismo De Acción

La pentifilina ejerce sus efectos al inhibir la fosfodiesterasa, lo que lleva a un aumento del monofosfato cíclico de adenosina intracelular (cAMP). Esto da como resultado la activación de la proteína quinasa A (PKA), que a su vez inhibe la síntesis de factor de necrosis tumoral alfa (TNF-α) y leucotrienos. Estas acciones reducen la inflamación y mejoran el flujo sanguíneo al disminuir la viscosidad de la sangre y mejorar la flexibilidad de los eritrocitos .

Compuestos similares:

Teofilina: Otro derivado de la xantina utilizado principalmente por sus efectos broncodilatadores.

Cafeína: Un estimulante bien conocido que también pertenece a la familia de las xantinas.

Aminofilina: Un compuesto similar a la teofilina, utilizado en el tratamiento de enfermedades respiratorias.

Singularidad de la this compound: La this compound es única en su capacidad para mejorar el flujo sanguíneo y reducir la viscosidad de la sangre, lo que la hace particularmente eficaz en el tratamiento de la enfermedad arterial periférica y afecciones relacionadas. A diferencia de otros derivados de la xantina, la this compound tiene propiedades antiinflamatorias significativas, que contribuyen a su amplia gama de aplicaciones médicas .

Análisis Bioquímico

Biochemical Properties

Pentifylline plays a significant role in biochemical reactions by interacting with various enzymes, proteins, and other biomolecules. It inhibits phosphodiesterase, leading to increased levels of cAMP within cells. This elevation in cAMP activates PKA, which in turn inhibits TNF and leukotriene synthesis, reducing inflammation and innate immunity . Pentifylline also interacts with erythrocytes, enhancing their flexibility and reducing blood viscosity .

Cellular Effects

Pentifylline influences various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism. It improves red blood cell deformability, reduces blood viscosity, and decreases platelet aggregation . Additionally, pentifylline has anti-inflammatory effects on neutrophils and macrophages, which can slow the progression of atherosclerosis and stabilize plaque . It also enhances cerebral blood flow and improves prognosis in congestive heart failure .

Molecular Mechanism

At the molecular level, pentifylline exerts its effects by inhibiting phosphodiesterase, which raises intracellular cAMP levels. This activation of PKA leads to the inhibition of TNF and leukotriene synthesis, reducing inflammation . Pentifylline also decreases neutrophil adhesion and activation, contributing to its anti-inflammatory properties .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of pentifylline change over time. It has been observed to decrease blood and plasma viscosity, lower plasma fibrinogen, and promote fibrinolysis . These effects are mediated by pentifylline metabolites, which play a role in its anti-inflammatory properties . Long-term studies have shown that pentifylline can improve outcomes in vascular events and aid in diabetes control .

Dosage Effects in Animal Models

The effects of pentifylline vary with different dosages in animal models. Studies have shown that a dosage of 25 mg/kg twice daily resulted in positive clinical responses in dogs . Higher doses can lead to adverse effects such as vomiting, diarrhea, and increased heart rate . It is important to monitor the dosage to avoid toxic effects.

Metabolic Pathways

Pentifylline is metabolized in the liver and via erythrocytes. Its primary metabolites are active and contribute to its therapeutic effects . The metabolic pathways involve the inhibition of phosphodiesterase, leading to increased cAMP levels and activation of PKA . This results in the inhibition of TNF and leukotriene synthesis, reducing inflammation .

Transport and Distribution

Pentifylline is transported and distributed within cells and tissues through various mechanisms. It is approximately 45% bound to erythrocyte membranes and has a volume of distribution of 4.15 ± 0.85 following a single intravenous 100 mg dose in healthy subjects . Pentifylline’s distribution is influenced by its binding to erythrocyte membranes and its ability to enhance red blood cell deformability .

Subcellular Localization

Pentifylline’s subcellular localization is primarily within the cytoplasm, where it exerts its effects on phosphodiesterase inhibition and cAMP elevation . It does not appear to target specific organelles but rather acts throughout the cell to modulate various biochemical pathways .

Métodos De Preparación

Rutas sintéticas y condiciones de reacción: La pentifilina se puede sintetizar mediante la reacción de la teobromina con un álcali en un solvente orgánico. Un reactivo halogenado se agrega lentamente al sistema de reacción bajo condiciones controladas de temperatura. Después de la reacción, la solución se filtra y el pH se ajusta a 10-11 usando un licor alcalino. La fase orgánica se extrae luego, se lava con agua, se seca, se concentra y se purifica para obtener this compound .

Métodos de producción industrial: En entornos industriales, la this compound a menudo se produce en formulaciones de tabletas de liberación prolongada. El proceso implica la adición de hidroxipropilmetilcelulosa (HPMC) a una solución de granulación de polietilenglicol (PEG) 6000. Los gránulos se comprimen luego en tabletas, y sus perfiles de hinchamiento y disolución se determinan para garantizar las tasas de liberación adecuadas .

Análisis De Reacciones Químicas

Tipos de reacciones: La pentifilina experimenta varias reacciones químicas, que incluyen:

Oxidación: La this compound se puede oxidar en condiciones específicas, lo que lleva a la formación de varios metabolitos.

Reducción: El compuesto también puede sufrir reacciones de reducción, aunque estas son menos comunes.

Sustitución: La this compound puede participar en reacciones de sustitución, particularmente en presencia de reactivos halogenados.

Reactivos y condiciones comunes:

Oxidación: Los agentes oxidantes comunes incluyen peróxido de hidrógeno y permanganato de potasio.

Reducción: Se pueden usar agentes reductores como el borohidruro de sodio.

Sustitución: Los reactivos halogenados como el bromo o el cloro a menudo se emplean.

Productos principales: Los productos primarios formados a partir de estas reacciones incluyen varios metabolitos y derivados de la this compound, que pueden tener diferentes propiedades farmacológicas .

Comparación Con Compuestos Similares

Theophylline: Another xanthine derivative used primarily for its bronchodilator effects.

Caffeine: A well-known stimulant that also belongs to the xanthine family.

Aminophylline: A compound similar to theophylline, used in the treatment of respiratory diseases.

Uniqueness of Pentifylline: Pentifylline is unique in its ability to improve blood flow and reduce blood viscosity, making it particularly effective in treating peripheral artery disease and related conditions. Unlike other xanthine derivatives, pentifylline has significant anti-inflammatory properties, which contribute to its wide range of medical applications .

Propiedades

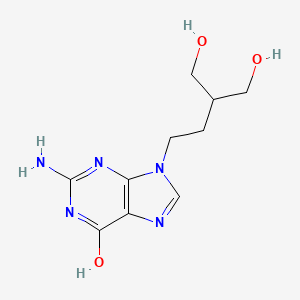

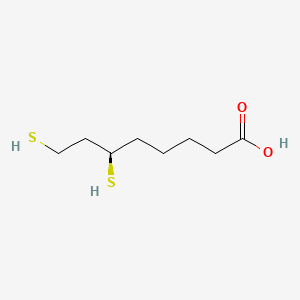

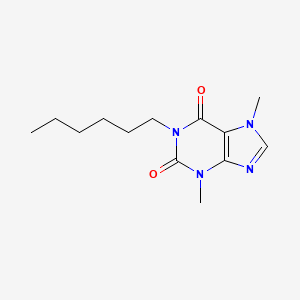

IUPAC Name |

1-hexyl-3,7-dimethylpurine-2,6-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H20N4O2/c1-4-5-6-7-8-17-12(18)10-11(14-9-15(10)2)16(3)13(17)19/h9H,4-8H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MRWQRJMESRRJJB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCN1C(=O)C2=C(N=CN2C)N(C1=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H20N4O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID2057609 | |

| Record name | Pentifylline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2057609 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

264.32 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1028-33-7 | |

| Record name | Pentifylline | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1028-33-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Pentifylline [INN:BAN:DCF] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001028337 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Pentifylline | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB13634 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Pentifylline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2057609 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Pentifylline | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.012.584 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | PENTIFYLLINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/MBM1C4K26S | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.